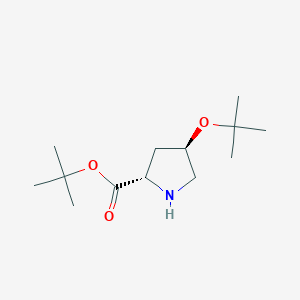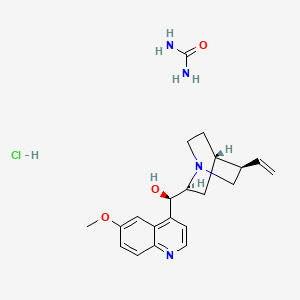
Quinine urea hydrochloride
概要
説明
Quinine is a medication used to treat malaria and babesiosis . It is an alkaloid, a naturally occurring chemical compound . The combination of quinine hydrochloride and urea hydrochloride was introduced in France in 1881 . It was first suggested for local anesthesia in 1907 by the American physician, Henry Thibault, M.D. (1877-1931) .
Synthesis Analysis
The enantioselective total synthesis of quinine has been accomplished in a pot-economical manner using five reaction vessels . The synthesis of quinoline derivatives includes methods such as using microwave, clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
Molecular Structure Analysis
Quinine is a fluorescent molecule. To determine if a molecule is likely to fluoresce, one needs to look at its structure . Quinine’s molecular formula is C20H24N2O2 .
Chemical Reactions Analysis
Quinine, even with only minute exposure from common beverages, can cause severe adverse reactions involving multiple organ systems . In a study, the ability of the redesigned and rerouted quinine to treat malaria was investigated by formulating nanosuspension of quinine using different lipids .
Physical And Chemical Properties Analysis
Quinine has a molecular weight of 324.424 g·mol −1 . The solid lipids used in the formulation of quinine were crystalline in nature .
科学的研究の応用
Enantioselective Oxidation Catalysis
Quinine-derived urea has been identified as a highly efficient organocatalyst for the enantioselective oxidation of 1,2-diols. This process uses bromination reagents as the oxidant and operates at ambient temperature, yielding a wide range of α-hydroxy ketones with excellent yield and enantioselectivity (Rong et al., 2014).
Analytical Methodology in Malaria Treatment
Research has developed a new methodology for the separation and determination of quinine and its derivatives. This is particularly significant in the treatment of malaria, as the methodology allows for efficient analysis of these compounds using isotachophoresis (Kluska et al., 2015).
Genetic Variations Impacting Drug Disposition
Genetic variations in ABCB1 and CYP3A5, along with sex differences, significantly influence quinine disposition. This study highlights the role of these genetic factors in determining individual responses to quinine treatment, which has implications in personalized medicine (Mukonzo et al., 2010).
Application in Spectroscopy
Quinine sulfate's analysis in tonic water using Surface-Enhanced Raman Spectroscopy (SERS) provides a novel approach for trace analysis. This method compares favorably with fluorescence spectroscopy in terms of sensitivity, offering new avenues in analytical chemistry (Shadi et al., 2004).
Historical and Current Drug Use Insights
Studies on the historical and contemporary use of quinine, including its role in treating diseases like malaria and COVID-19, provide valuable insights. These investigations offer a deeper understanding of the drug's impact on medical knowledge and its potential applications in current health crises (Butrous, 2020); (Bazotte et al., 2020).
Biomarker in Drug Metabolism Studies
The 3-hydroxylation of quinine serves as a biomarker for the activity of CYP3A4 in humans. This finding is significant in pharmacokinetics, helping to understand individual variations in drug metabolism and response (Mirghani et al., 2003).
Tastant-Induced Salivary Proteome Changes
Research on the effects of quinine on the salivary proteome reveals that it can induce specific changes in the abundance of various proteins. This indicates a molecule-specific response with implications in taste perception and oral health (Quintana et al., 2009).
Immunomodulatory Effects
Quinine, as part of the antimalarial drugs class, has shown various immunomodulatory effects. These findings are significant in diseases like systemic lupus erythematosus and rheumatoid arthritis, offering potential novel applications in autoimmunity and other diseases (Ben-Zvi et al., 2011).
Drug Delivery and Pharmacokinetics
Studies on the sublingual delivery of quinine and its interaction with cyclodextrin complexes open up new possibilities in drug delivery systems. This research is particularly relevant for conditions like malaria and nocturnal leg cramps (Ong & Heard, 2009).
Simultaneous Determination in Pharmaceuticals and Biological Fluids
The development of HPLC methods for the simultaneous determination of quinine and chloroquine offers improved analytical techniques. This is crucial in pharmaceutical quality control and in monitoring drug levels in patients (Samanidou et al., 2005).
作用機序
Safety and Hazards
将来の方向性
Quinine continues in use today for the treatment of some painful conditions . In light of recent research findings, intravenous artesunate should be the first-line drug for severe malaria, with quinine as an alternative . The role of rectal quinine as pre-referral treatment for severe malaria has not been fully explored, but it remains a promising intervention .
特性
IUPAC Name |
(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.CH4N2O.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2-1(3)4;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H4,2,3,4);1H/t13-,14-,19-,20+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBIHZIPRXLKFY-HZQSTTLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.C(=O)(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203396 | |
| Record name | Quinine urea hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinine urea hydrochloride | |
CAS RN |
116104-94-0, 908573-75-1, 549-52-0 | |
| Record name | Quinine, compd. with urea, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116104-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, hydrochloride, compd. with quinine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908573-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine urea hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine urea hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinine urea hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinine--urea dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUININE UREA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4F54ADXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




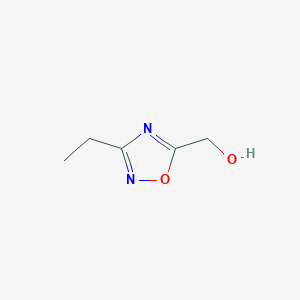
![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(3-benzoylphenyl)pentanamide](/img/structure/B1506633.png)

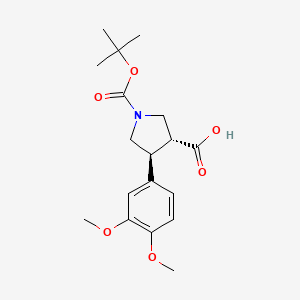
![7-Amino-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1506656.png)
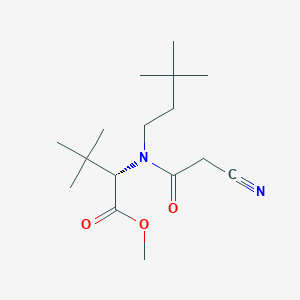
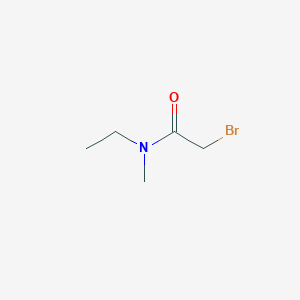

![4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1506674.png)

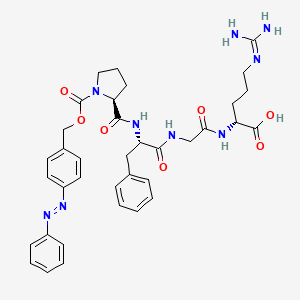
![Diethyl 1,4-dioxa-7-azaspiro[4.5]decane-7,10-dicarboxylate](/img/structure/B1506685.png)
